1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-
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Overview
Description
1-(4-tert-Butylphenyl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propane-1,3-dione moiety. The compound’s structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(4-tert-Butylphenyl)-3-phenylpropane-1,3-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-tert-butylbenzoyl chloride reacts with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products.
Chemical Reactions Analysis
1-(4-tert-Butylphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
1-(4-tert-Butylphenyl)-3-phenylpropane-1,3-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound’s potential pharmacological properties are being investigated for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-tert-Butylphenyl)-3-phenylpropane-1,3-dione exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit or activate enzymes by binding to their active sites. This interaction can alter the enzyme’s activity and affect various biochemical pathways.
The molecular targets and pathways involved in the compound’s mechanism of action are subjects of ongoing research. Understanding these interactions can provide insights into the compound’s potential therapeutic applications and guide the development of new drugs.
Comparison with Similar Compounds
1-(4-tert-Butylphenyl)-3-phenylpropane-1,3-dione can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound has a similar tert-butyl group attached to a phenyl ring but lacks the propane-1,3-dione moiety.
4-tert-Butylbenzaldehyde: This compound contains a tert-butyl group and an aldehyde functional group attached to a phenyl ring. It is used as an intermediate in organic synthesis.
The uniqueness of 1-(4-tert-Butylphenyl)-3-phenylpropane-1,3-dione lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
55846-72-5 |
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Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C19H20O2/c1-19(2,3)16-11-9-15(10-12-16)18(21)13-17(20)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
QBBWRDHCVMNONP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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